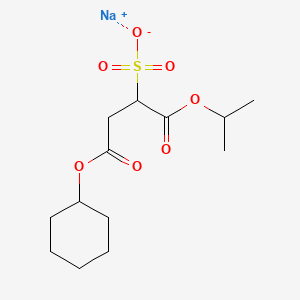
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is a chemical compound with the molecular formula C20H37NaO7S. It is a member of the sulfosuccinate esters, which are known for their surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt typically involves the esterification of butanedioic acid with the appropriate alcohols in the presence of a sulfonating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The sulfo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Various substituted sulfosuccinate esters.
Scientific Research Applications
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter the permeability and stability of these structures.
Comparison with Similar Compounds
Similar Compounds
- Succinic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
- Succinic acid, sulfo-, 1,4-bis(dicyclohexyl) ester, sodium salt
Uniqueness
Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and reactivity compared to other sulfosuccinate esters. Its structure allows for specific interactions with biological membranes and proteins, making it valuable in both research and industrial applications.
Properties
CAS No. |
71317-42-5 |
|---|---|
Molecular Formula |
C13H21NaO7S |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
sodium;4-cyclohexyloxy-1,4-dioxo-1-propan-2-yloxybutane-2-sulfonate |
InChI |
InChI=1S/C13H22O7S.Na/c1-9(2)19-13(15)11(21(16,17)18)8-12(14)20-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
InChI Key |
RVGCXYJTDJVRKL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















